molecular formula C4H6INO2 B6203322 5-(iodomethyl)-1,3-oxazolidin-2-one CAS No. 107175-73-5

5-(iodomethyl)-1,3-oxazolidin-2-one

Cat. No.: B6203322
CAS No.: 107175-73-5
M. Wt: 227
InChI Key:
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Description

5-(iodomethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of an iodomethyl group in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the iodination of a precursor compound. One common method is the reaction of 1,3-oxazolidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl or hydroxymethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or amino derivatives.

    Oxidation: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of methyl or hydroxymethyl oxazolidinones.

Scientific Research Applications

5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a building block in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of new antibiotics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the iodomethyl group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives. These reactions are crucial in the synthesis of biologically active molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(bromomethyl)-1,3-oxazolidin-2-one
  • 5-(chloromethyl)-1,3-oxazolidin-2-one
  • 5-(hydroxymethyl)-1,3-oxazolidin-2-one

Comparison

Compared to its bromomethyl and chloromethyl analogs, 5-(iodomethyl)-1,3-oxazolidin-2-one is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine. This makes it a more efficient electrophile in substitution reactions. The hydroxymethyl analog, on the other hand, is less reactive but more stable, making it suitable for different applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity due to the iodomethyl group makes it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and applications can help in the development of new and innovative compounds for various fields.

Properties

CAS No.

107175-73-5

Molecular Formula

C4H6INO2

Molecular Weight

227

Purity

95

Origin of Product

United States

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